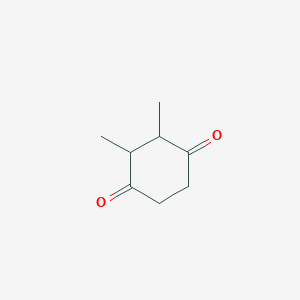![molecular formula C12H25ClS B14630415 1-[(2-Chloroethyl)sulfanyl]decane CAS No. 55883-66-4](/img/structure/B14630415.png)
1-[(2-Chloroethyl)sulfanyl]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloroethyl)sulfanyl]decane is an organic compound that belongs to the class of alkyl sulfides It is characterized by a decane backbone with a sulfanyl group attached to a 2-chloroethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]decane can be synthesized through the reaction of decanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(2-Chloroethyl)sulfanyl]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]decane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon-sulfur bond. This reactivity is crucial for its interactions with biological molecules and its potential therapeutic effects.
相似化合物的比较
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas): Known for its use as a chemical warfare agent, it shares the chloroethyl sulfanyl structure but with a shorter carbon chain.
Bis(2-chloroethyl) sulfide: Another sulfur mustard compound with similar chemical properties.
Uniqueness: 1-[(2-Chloroethyl)sulfanyl]decane is unique due to its longer carbon chain, which may influence its physical properties and reactivity. This structural difference can lead to distinct applications and effects compared to shorter-chain analogs.
属性
CAS 编号 |
55883-66-4 |
|---|---|
分子式 |
C12H25ClS |
分子量 |
236.85 g/mol |
IUPAC 名称 |
1-(2-chloroethylsulfanyl)decane |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-12H2,1H3 |
InChI 键 |
LZMOUDBXBZLLGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

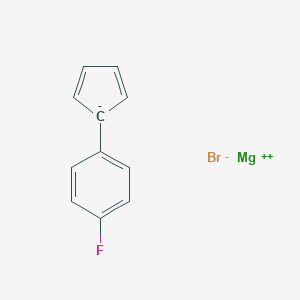
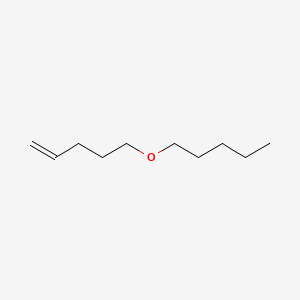
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
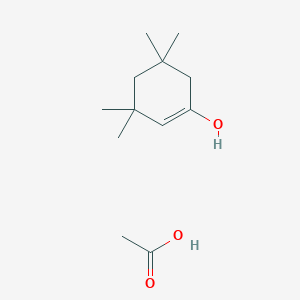
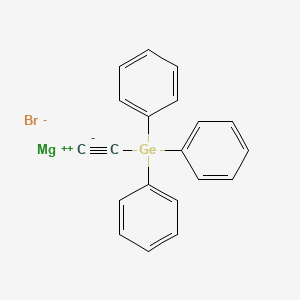
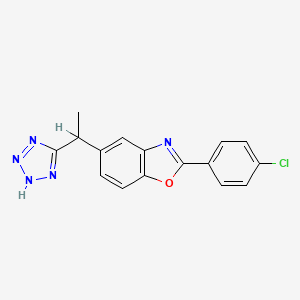
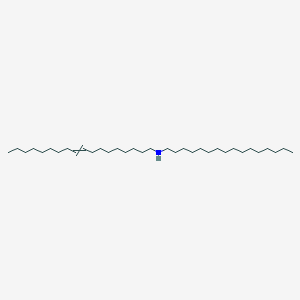
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
